Morpholine, 4-(1-cyclopenten-1-yl)-

Description

The exact mass of the compound Morpholine, 4-(1-cyclopenten-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86131. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine, 4-(1-cyclopenten-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1-cyclopenten-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

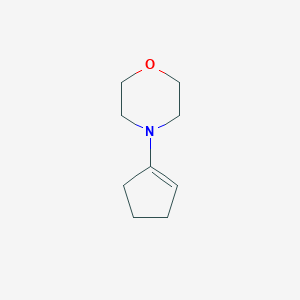

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopenten-1-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPOFMGACKUWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061323 | |

| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-52-7 | |

| Record name | 1-Morpholinocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Cyclopentenyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Morpholinocyclopentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclopent-1-en-1-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-CYCLOPENTENYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BPH60G2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Cyclopentenyl)morpholine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(1-cyclopentenyl)morpholine, a versatile enamine with significant potential in organic synthesis and medicinal chemistry. This document details the compound's structural characteristics, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis is provided, alongside a discussion of its chemical reactivity. Furthermore, the potential biological significance of this compound is explored in the context of the known activities of morpholine-containing molecules in drug discovery.

Introduction

4-(1-Cyclopentenyl)morpholine, also known as N-(1-cyclopenten-1-yl)morpholine, is a cyclic enamine that serves as a valuable synthetic intermediate. Its unique electronic structure, arising from the conjugation of the nitrogen lone pair with the carbon-carbon double bond, renders the α-carbon nucleophilic, making it a key reagent in various carbon-carbon bond-forming reactions. The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, suggests potential applications in the development of novel therapeutic agents.[1][2] This guide aims to consolidate the available technical information on 4-(1-cyclopentenyl)morpholine to support its application in research and development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 4-(1-cyclopentenyl)morpholine are summarized below.

Physical Properties

A compilation of the key physical properties of 4-(1-cyclopentenyl)morpholine is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO | [3] |

| Molecular Weight | 153.22 g/mol | [3] |

| CAS Number | 936-52-7 | [3][4] |

| IUPAC Name | 4-(cyclopent-1-en-1-yl)morpholine | [3] |

| Synonyms | N-(1-Cyclopenten-1-yl)morpholine, 1-Morpholinocyclopentene | [3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 105-106 °C at 12 mmHg | [6][7] |

| Melting Point | 122-127 °C (decomposition) | [8] |

| Density | 0.957 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.512 | [7] |

| Flash Point | 140 °F (60 °C) | [7] |

| Solubility | Soluble in water | [5] |

Spectroscopic Data

The spectroscopic data for 4-(1-cyclopentenyl)morpholine is crucial for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the cyclopentenyl ring and the morpholine ring. The vinylic proton on the cyclopentenyl ring would appear as a triplet in the olefinic region. The methylene protons of the cyclopentenyl and morpholine rings would appear as multiplets in the aliphatic region.[3][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the cyclopentenyl and morpholine moieties. The two sp² hybridized carbons of the double bond will be observed in the downfield region typical for alkenes. The sp³ hybridized carbons of the rings will appear in the upfield region.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the C=C stretching vibration of the enamine double bond. C-H stretching and bending vibrations for both the alkenyl and alkyl groups will also be present, as well as C-N and C-O stretching vibrations from the morpholine ring.[3][10][11]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 153). Fragmentation patterns would likely involve the loss of fragments from the morpholine and cyclopentenyl rings.[11]

Experimental Protocols

Synthesis of 4-(1-Cyclopentenyl)morpholine

The synthesis of 4-(1-cyclopentenyl)morpholine is typically achieved through the acid-catalyzed condensation of cyclopentanone with morpholine, a reaction that forms an enamine via a carbinolamine intermediate.[12][13]

Reaction: Cyclopentanone + Morpholine → 4-(1-Cyclopentenyl)morpholine + Water

Reagents and Equipment:

-

Cyclopentanone

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, a slight excess of morpholine (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene as a solvent to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-(1-cyclopentenyl)morpholine.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Chemical Reactivity and Synthetic Applications

As an enamine, 4-(1-cyclopentenyl)morpholine is a versatile nucleophile. The resonance delocalization of the nitrogen lone pair increases the electron density at the α-carbon, making it susceptible to attack by various electrophiles.[12][14][15]

Key Reactions

-

Alkylation: 4-(1-Cyclopentenyl)morpholine readily undergoes alkylation at the α-carbon with alkyl halides. The resulting iminium salt can be hydrolyzed to afford a 2-alkylated cyclopentanone. This is a key transformation in the Stork enamine alkylation.[12][14][15]

-

Acylation: Reaction with acyl halides or anhydrides leads to the formation of an acylated iminium salt, which upon hydrolysis yields a β-dicarbonyl compound (a 2-acylcyclopentanone).[15][16]

-

Michael Addition: As a soft nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis.[16]

Potential Biological Significance and Drug Development Applications

While specific biological studies on 4-(1-cyclopentenyl)morpholine are limited, the presence of the morpholine ring is of significant interest to medicinal chemists. The morpholine scaffold is found in numerous FDA-approved drugs and is known to improve the pharmacokinetic properties of molecules, such as solubility and metabolic stability.[1][2][17]

Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including:

-

Central Nervous System (CNS) Activity: Morpholine-containing compounds are being investigated for their potential in treating CNS disorders.[2][18]

-

Anticancer Activity: The morpholine moiety is present in several anticancer agents.[2]

The enamine functionality also provides a reactive handle for the synthesis of a diverse library of compounds for biological screening. The ability to introduce various substituents at the α-position of the cyclopentanone ring via enamine chemistry allows for the exploration of structure-activity relationships.

Visualizations

Synthesis Workflow

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1-CYCLOPENTENYL)MORPHOLINE [drugfuture.com]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Cas 936-52-7,N-(1-Cyclopenten-1-yl)morpholine | lookchem [lookchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]

- 12. Enamine - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Structural Analysis and Characterization of Morpholine, 4-(1-cyclopenten-1-yl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of Morpholine, 4-(1-cyclopenten-1-yl)-, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details the key physicochemical properties, spectroscopic data for structural elucidation, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis and characterization workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical Identity and Physical Properties

Morpholine, 4-(1-cyclopenten-1-yl)-, also known as 1-morpholinocyclopentene, is a tertiary enamine. Its core structure consists of a morpholine ring attached to a cyclopentene ring via a nitrogen atom.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-(1-cyclopenten-1-yl)morpholine | [1] |

| Synonyms | N-(1-Cyclopenten-1-yl)morpholine, 1-Morpholinocyclopentene | [1][2] |

| CAS Number | 936-52-7 | [3] |

| Molecular Formula | C9H15NO | [3][4] |

| Molecular Weight | 153.22 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 105-106 °C at 12 mmHg | [2] |

| Density | 0.957 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.512 | [2] |

Structural Elucidation: Spectroscopic Data

The structural confirmation of Morpholine, 4-(1-cyclopenten-1-yl)- is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Structural Characterization

| Spectroscopic Technique | Key Observations and Interpretations |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the protons of the morpholine and cyclopentene rings. The vinylic proton of the cyclopentene ring shows a distinct chemical shift. |

| ¹³C NMR | The carbon NMR spectrum displays resonances corresponding to the unique carbon atoms in the molecule, including the sp² hybridized carbons of the double bond in the cyclopentene ring. |

| FTIR | The infrared spectrum shows characteristic absorption bands for C-N stretching, C=C stretching of the enamine, and C-H stretching of the aliphatic and vinylic protons. The technique is typically performed on a neat sample using a capillary cell.[1] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound with the molecular ion peak (M+) observed at m/z 153. |

Experimental Protocol: Synthesis

The synthesis of Morpholine, 4-(1-cyclopenten-1-yl)- is typically achieved through the Stork enamine synthesis, which involves the condensation of a ketone (cyclopentanone) with a secondary amine (morpholine).[5][6] This reaction is a versatile method for the formation of enamines.[7]

Materials and Reagents

-

Cyclopentanone

-

Morpholine

-

Toluene (or Hexane)[8]

-

p-Toluenesulfonic acid (catalyst)[5]

-

Anhydrous Sodium Sulfate (for drying)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Synthesis Procedure

-

Reaction Setup: A solution of cyclopentanone, a slight excess of morpholine (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[5]

-

Azeotropic Water Removal: The reaction mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the formation of the enamine.[5][6]

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The solvent (toluene) is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Morpholine, 4-(1-cyclopenten-1-yl)- as a liquid.[5]

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of Morpholine, 4-(1-cyclopenten-1-yl)-.

Caption: Synthesis and Characterization Workflow for Morpholine, 4-(1-cyclopenten-1-yl)-.

Biological and Pharmaceutical Relevance

While specific signaling pathways involving Morpholine, 4-(1-cyclopenten-1-yl)- are not extensively documented, the morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] Derivatives of morpholine have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] Notably, 1-Morpholinocyclopentene has been utilized as a reagent in the synthesis of compounds with antagonistic effects against dopamine-induced vasodepression, suggesting a potential role for its derivatives in modulating neuro-and cardiovascular pathways.[2] As an enamine, it serves as a versatile intermediate in organic synthesis for the creation of more complex molecules with potential therapeutic applications.[11]

Conclusion

This technical guide has summarized the key structural and characterization data for Morpholine, 4-(1-cyclopenten-1-yl)-. The provided information on its synthesis and spectroscopic analysis offers a solid foundation for researchers working with this compound. While its direct biological activities require further investigation, its role as a synthetic intermediate and the established bioactivity of the morpholine scaffold highlight its potential in the development of novel therapeutic agents.

References

- 1. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(1-CYCLOPENTENYL)MORPHOLINE [drugfuture.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buy 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine [smolecule.com]

Spectroscopic Characterization of 4-(1-Cyclopenten-1-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1-cyclopenten-1-yl)morpholine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published, detailed spectral assignments for 4-(1-cyclopenten-1-yl)morpholine, this document presents a detailed analysis of the closely related and structurally analogous compound, 1-morpholinocyclohexene , to serve as a representative model for data interpretation and experimental design. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-morpholinocyclohexene, which is expected to show very similar spectral features to 4-(1-cyclopenten-1-yl)morpholine.

Table 1: ¹H NMR Data for 1-Morpholinocyclohexene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | Triplet | 1H | Vinylic Proton (=C-H ) |

| ~3.7 | Triplet | 4H | Morpholine Protons (-O-CH ₂-) |

| ~2.7 | Triplet | 4H | Morpholine Protons (-N-CH ₂-) |

| ~2.1 | Multiplet | 4H | Allylic Protons (-CH ₂-C=) |

| ~1.6 | Multiplet | 4H | Homoallylic Protons (-CH ₂-CH₂-C=) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Data for 1-Morpholinocyclohexene

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary Vinylic Carbon (C =C-N) |

| ~100 | Vinylic Carbon (=C H) |

| ~67 | Morpholine Carbon (-O-C H₂-) |

| ~50 | Morpholine Carbon (-N-C H₂-) |

| ~25-30 | Allylic and Homoallylic Carbons |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for 1-Morpholinocyclohexene

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3020 | Medium | =C-H Stretch (Vinylic) |

| 2950-2800 | Strong | C-H Stretch (Aliphatic) |

| ~1650 | Medium | C=C Stretch (Alkene) |

| ~1115 | Strong | C-O-C Stretch (Ether) |

| ~850 | Medium | =C-H Bend (Out-of-plane) |

Technique: Neat liquid film

Table 4: Mass Spectrometry (MS) Data for 1-Morpholinocyclohexene[1]

| m/z | Relative Intensity | Proposed Fragment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 166 | Moderate | [M-H]⁺ |

| 108 | High | [M - C₄H₇O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., DEPTQ) is used to obtain a spectrum with simplified multiplicities.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

The sample is then placed, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample (e.g., 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate) is prepared. A small volume (e.g., 1 µL) is injected into the GC.

-

Gas Chromatography (GC):

-

A capillary column (e.g., DB-5ms) is used for separation.

-

The injector temperature is set to a value that ensures rapid vaporization without decomposition (e.g., 250 °C).

-

A temperature program is used for the oven, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry (MS):

-

The GC is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer.

-

Electron Ionization (EI) at 70 eV is used to generate ions.

-

The mass spectrum is scanned over a range of m/z values (e.g., 40-500 amu).

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum associated with this peak is then examined to determine the molecular ion and the pattern of fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques described.

An In-depth Technical Guide to 1-Morpholinocyclopentene (CAS 936-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 1-Morpholinocyclopentene (CAS 936-52-7). The information is compiled from various sources to support research and development activities.

Chemical and Physical Properties

1-Morpholinocyclopentene, also known as N-(1-Cyclopenten-1-yl)morpholine, is a clear yellow liquid.[1] It is a heterocyclic compound featuring a morpholine ring attached to a cyclopentene moiety.[2] This structure contributes to its reactivity and utility as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the electron-rich enamine functional group makes it a key intermediate in various chemical transformations.

Table 1: Physical and Chemical Properties of 1-Morpholinocyclopentene

| Property | Value | Reference |

| CAS Number | 936-52-7 | [3] |

| Molecular Formula | C₉H₁₅NO | [3] |

| Molecular Weight | 153.22 g/mol | [3][4] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 105-106 °C at 12 mmHg | [1] |

| Density | 0.957 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.512 | [1] |

| Flash Point | 60 °C (140 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C | [4] |

Safety and Hazard Information

1-Morpholinocyclopentene is classified as a flammable liquid and vapor.[3][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[4]

Table 2: GHS Hazard and Precautionary Statements for 1-Morpholinocyclopentene

| Category | Code | Statement | Reference |

| Hazard Classifications | Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [4] |

| Signal Word | Warning | [4] | |

| Hazard Statements | H226, H315, H319, H335 | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3][4] |

| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Experimental Protocols

Synthesis of 1-Morpholinocyclopentene

A general and established method for the synthesis of enamines, such as 1-Morpholinocyclopentene, involves the reaction of a ketone with a secondary amine, often with azeotropic removal of water.[5]

Experimental Workflow: Synthesis of an Enamine

Caption: General workflow for the synthesis of an enamine like 1-Morpholinocyclopentene.

Methodology:

-

Cyclopentanone and a slight excess of morpholine are dissolved in a suitable solvent, such as toluene.[5]

-

A catalytic amount of an acid, typically p-toluenesulfonic acid, is added to the mixture.[5]

-

The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus.[5]

-

The reaction progress is monitored until no more water is collected.

-

The solvent and excess morpholine are removed by distillation, and the resulting 1-Morpholinocyclopentene is purified by vacuum distillation.[5]

Determination of Boiling Point

The boiling point of a liquid can be determined using various methods, including distillation or the Thiele tube method, which is suitable for small sample volumes.[6][7]

Experimental Workflow: Boiling Point Determination (Thiele Tube Method)

Caption: Workflow for determining the boiling point using the Thiele tube method.

Methodology:

-

A small amount of 1-Morpholinocyclopentene is placed in a small test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[6]

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

The Thiele tube is gently heated, and the temperature is monitored.[6]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Skin and Eye Irritation Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the skin and eye irritation potential of chemicals. These guidelines emphasize a tiered approach, often starting with in vitro methods to minimize animal testing.[1][8][9]

Logical Relationship: Tiered Testing Strategy for Irritation

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. CAS 936-52-7: 1-Morpholinocyclopentene | CymitQuimica [cymitquimica.com]

- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-吗啉环戊烯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. iivs.org [iivs.org]

The Genesis of a Nucleophile: An In-depth Technical Guide to the Discovery and History of Enamines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the quest for mild and selective methods for carbon-carbon bond formation is a perpetual endeavor. Among the myriad of strategies developed, the utilization of enamines as synthetic intermediates stands as a cornerstone achievement. This technical guide delves into the discovery and historical development of enamines in organic synthesis, tracing their journey from mechanistic curiosities to indispensable tools in the construction of complex molecular architectures. We will explore the seminal contributions of pioneers such as Mannich, Stork, and the organocatalysis trailblazers who unlocked the full potential of these versatile nucleophiles. This guide provides a comprehensive overview, including detailed experimental protocols for key reactions, quantitative data for comparative analysis, and graphical representations of reaction pathways to illuminate the core principles of enamine chemistry.

I. Early Encounters and the Dawn of Enamine Chemistry

The conceptual underpinnings of enamine chemistry can be traced back to the early 20th century with the work of German chemist Carl Mannich. In 1912, while investigating the reaction of formaldehyde, ammonia, and antipyrine, he laid the groundwork for what would later be known as the Mannich reaction.[1] This three-component condensation, which forms a β-amino carbonyl compound, proceeds through an iminium ion intermediate that reacts with an enol or enolate. While not explicitly defined as "enamine chemistry" at the time, these reactions hinted at the nucleophilic character of the α-carbon to a carbonyl group when influenced by a nitrogen atom.

The term "enamine" itself was coined by Georg Wittig in the 1930s to describe the nitrogen analogs of enols. However, it was the groundbreaking work of Gilbert Stork in the mid-20th century that truly brought enamines to the forefront of synthetic organic chemistry.

II. The Stork Enamine Synthesis: A Paradigm Shift in Carbonyl Alkylation and Acylation

Prior to the 1950s, the direct alkylation of aldehydes and ketones was often plagued by issues of polyalkylation, lack of regioselectivity, and the need for harsh basic conditions. In 1954, Gilbert Stork and his coworkers published a seminal communication in the Journal of the American Chemical Society that would revolutionize the field.[2][3] They demonstrated that enamines, readily formed from the condensation of a ketone or aldehyde with a secondary amine, could serve as stable and versatile enolate surrogates.

This new methodology, now famously known as the Stork enamine synthesis , involves three key steps:

-

Enamine Formation: A ketone or aldehyde is condensed with a secondary amine, typically pyrrolidine, piperidine, or morpholine, often with azeotropic removal of water.

-

Alkylation or Acylation: The enamine is then reacted with an electrophile, such as an alkyl halide or an acyl halide. The nucleophilic α-carbon of the enamine attacks the electrophile, forming a C-C bond and generating an iminium salt.

-

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone or aldehyde.

The advantages of the Stork enamine synthesis were immediately apparent: it allowed for the mono-alkylation of carbonyl compounds under neutral conditions, thus avoiding many of the side reactions associated with enolate chemistry.[2][4]

Quantitative Data for Stork Enamine Alkylation and Acylation

The versatility of the Stork enamine synthesis is demonstrated by the wide range of electrophiles that can be employed. The following table summarizes typical yields for the alkylation and acylation of the pyrrolidine enamine of cyclohexanone.

| Electrophile | Product | Yield (%) |

| Allyl bromide | 2-Allylcyclohexanone | ~65-75 |

| Benzyl chloride | 2-Benzylcyclohexanone | ~70-80 |

| Methyl iodide | 2-Methylcyclohexanone | ~50-60 |

| Ethyl α-bromoacetate | Ethyl (2-oxocyclohexyl)acetate | ~60-70 |

| Benzoyl chloride | 2-Benzoylcyclohexanone | ~70-80 |

| Acrylonitrile | 3-(2-oxocyclohexyl)propanenitrile | ~55-65 |

Note: Yields are approximate and can vary depending on specific reaction conditions.

III. Asymmetric Enamine Catalysis: The Rise of Organocatalysis

For several decades, the Stork enamine synthesis remained a powerful tool for stoichiometric reactions. The next major leap in enamine chemistry came with the advent of asymmetric organocatalysis, where a small chiral organic molecule is used in catalytic amounts to induce enantioselectivity.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

In the early 1970s, independent research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) made a remarkable discovery. They found that the amino acid L-proline could catalyze an intramolecular aldol reaction of a trione to produce the Wieland-Miescher ketone with high enantiomeric excess.[5][6][7] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , was a landmark in asymmetric catalysis and a harbinger of the field of organocatalysis.[5][7] The key intermediate in this reaction is a chiral enamine formed from the substrate and L-proline. The original Hajos-Parrish procedure reported an impressive 93% enantiomeric excess (ee).[5]

The List-Barbas Aldol and MacMillan's Iminium Catalysis

The full potential of asymmetric enamine catalysis was unlocked in 2000 through the independent work of Benjamin List and Carlos F. Barbas III, and David W.C. MacMillan, who were awarded the 2021 Nobel Prize in Chemistry for their contributions to asymmetric organocatalysis.

List and Barbas demonstrated that L-proline could catalyze the intermolecular direct asymmetric aldol reaction between ketones and aldehydes.[8] This provided a much more general and versatile method for the enantioselective synthesis of β-hydroxy carbonyl compounds.

Concurrently, MacMillan developed the concept of iminium catalysis , where a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This lowers the LUMO of the dienophile, activating it towards nucleophilic attack in reactions such as the Diels-Alder reaction, with high enantioselectivity.[9][10]

Quantitative Data for Proline-Catalyzed Asymmetric Aldol Reactions

The proline-catalyzed direct asymmetric aldol reaction has been extensively studied with a wide range of substrates. The following table provides a summary of representative yields and enantiomeric excesses.

| Ketone | Aldehyde | Catalyst | Solvent | Yield (%) | ee (%) |

| Acetone | p-Nitrobenzaldehyde | L-Proline (30 mol%) | DMSO | 68 | 76 |

| Acetone | Isobutyraldehyde | L-Proline (30 mol%) | DMSO | 97 | 96 |

| Cyclohexanone | p-Nitrobenzaldehyde | L-Proline (20 mol%) | CH3CN | 99 | 96 (anti) |

| Cyclohexanone | Benzaldehyde | L-Proline (20 mol%) | CH3CN | 95 | 94 (anti) |

| Acetone | Formaldehyde | L-Proline (20 mol%) | DMSO | 51 | 93 |

Note: Data is compiled from various literature sources and specific conditions may vary.

IV. Experimental Protocols

Synthesis of 1-(N-pyrrolidino)cyclohexene (Stork Enamine Formation)

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.01 eq), and toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude 1-(N-pyrrolidino)cyclohexene can be used directly in the next step or purified by vacuum distillation.

Stork Enamine Alkylation: Synthesis of 2-Allylcyclohexanone

Materials:

-

1-(N-pyrrolidino)cyclohexene (from Protocol 1)

-

Allyl bromide

-

Anhydrous benzene or dioxane

-

Aqueous hydrochloric acid (10%)

Procedure:

-

Dissolve the crude 1-(N-pyrrolidino)cyclohexene (1.0 eq) in anhydrous benzene or dioxane in a round-bottom flask under a nitrogen atmosphere.

-

Add allyl bromide (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours or gently heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and add 10% aqueous hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-allylcyclohexanone.[11]

Proline-Catalyzed Intramolecular Aldol Reaction (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)

Materials:

-

2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (the "Hajos-Parrish triketone")

-

(S)-(-)-Proline

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the triketone substrate (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add (S)-(-)-proline (0.03 eq) to the solution.[5]

-

Stir the reaction mixture at room temperature for several days (the original procedure specifies an extended reaction time).

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the optically active bicyclic ketol.

V. Visualizing the Pathways: Reaction Mechanisms in DOT Language

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed in this guide.

Caption: Mechanism of Enamine Formation from a Carbonyl and a Secondary Amine.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. 1-Pyrrolidino-1-cyclohexene | 1125-99-1 [chemicalbook.com]

- 7. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 8. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Theoretical Calculations on the Stability of 4-(1-Cyclopentenyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 4-(1-cyclopentenyl)morpholine, a cyclic enamine of significant interest in organic synthesis and medicinal chemistry. Drawing upon established computational methodologies for enamine and morpholine derivatives, this document outlines the key structural and electronic factors governing its stability and presents a framework for its computational analysis.

Introduction

Factors Influencing the Stability of 4-(1-Cyclopentenyl)morpholine

The stability of 4-(1-cyclopentenyl)morpholine is primarily governed by a combination of electronic and steric factors inherent to its structure.

1. Electronic Effects: p-π Conjugation

The defining feature of an enamine is the conjugation between the nitrogen lone pair and the π-system of the double bond (p-π conjugation). This delocalization of electron density is a significant stabilizing factor.[4] In 4-(1-cyclopentenyl)morpholine, the nitrogen atom of the morpholine ring donates its lone pair into the double bond of the cyclopentenyl ring, creating a resonance-stabilized system. This delocalization increases the electron density on the β-carbon of the enamine, which is the source of its nucleophilicity.

2. Steric and Conformational Effects

The stereochemistry of the enamine, particularly around the C=C double bond and the nitrogen atom, plays a crucial role in its stability. For cyclic enamines, the regioselectivity of the double bond is a key consideration. In the case of 4-(1-cyclopentenyl)morpholine, the double bond is formed in the less substituted position to minimize steric hindrance between the morpholine ring and the cyclopentenyl ring.[2]

The morpholine ring itself typically adopts a chair conformation.[7] The orientation of the cyclopentenyl group relative to the morpholine ring will influence the overall steric strain and, consequently, the stability of different conformers.

3. Role of the Morpholine and Cyclopentenyl Moieties

The morpholine ring, with its electron-withdrawing oxygen atom, can influence the electron-donating ability of the nitrogen atom. However, the primary electronic effect in enamines is the p-π conjugation. The cyclopentenyl ring introduces ring strain, which can also affect the stability of the double bond.

Computational Methodologies for Stability Analysis

A robust computational protocol is essential for accurately predicting the stability of 4-(1-cyclopentenyl)morpholine. Density Functional Theory (DFT) has been shown to be a reliable method for studying enamine systems.[3][4]

Table 1: Recommended Computational Protocol

| Parameter | Recommended Methodology | Justification |

| Method | DFT (Density Functional Theory) | Provides a good balance between accuracy and computational cost for systems of this size. |

| Functional | M06-2X or B3LYP | M06-2X is often preferred for its better handling of non-covalent interactions and thermochemistry.[8] B3LYP is a widely used and well-benchmarked functional. |

| Basis Set | 6-311+G(d,p) or larger | A triple-zeta basis set with diffuse and polarization functions is recommended for accurate description of electronic structure and geometry.[4][8] |

| Solvent Model | Polarizable Continuum Model (PCM) or SMD | To account for the influence of solvent on stability, as enamine formation and stability can be solvent-dependent.[4] |

| Calculations | Geometry Optimization, Frequency Analysis, Relative Energy Calculations | To find stable conformers, verify them as true minima (no imaginary frequencies), and determine their relative stabilities. |

Data Presentation: Predicted Stability Metrics

While specific experimental or calculated values for 4-(1-cyclopentenyl)morpholine are not available, a computational study following the protocol above would yield the quantitative data summarized in Table 2.

Table 2: Hypothetical Quantitative Stability Data for 4-(1-Cyclopentenyl)morpholine Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Key Dihedral Angle (°) |

| Chair-Equatorial | 0.00 (most stable) | - | C-N-C=C |

| Chair-Axial | Predicted to be higher | Calculable | C-N-C=C |

| Twist-Boat | Predicted to be significantly higher | - | C-N-C=C |

Note: The values in this table are illustrative and would need to be determined through actual quantum chemical calculations.

Visualization of Key Concepts

Diagram 1: Factors Influencing Enamine Stability

This diagram illustrates the logical relationship between the key structural features of 4-(1-cyclopentenyl)morpholine and the factors that contribute to its overall stability.

Caption: Key determinants of 4-(1-cyclopentenyl)morpholine stability.

Diagram 2: Computational Workflow for Stability Analysis

This flowchart outlines the typical workflow for a computational chemistry study aimed at determining the stability of a molecule like 4-(1-cyclopentenyl)morpholine.

Caption: Workflow for computational stability analysis.

Conclusion

The stability of 4-(1-cyclopentenyl)morpholine is a multifactorial property arising from a delicate balance of electronic and steric effects. Theoretical calculations, particularly DFT methods, provide a powerful and predictive framework for quantifying these effects and understanding the conformational preferences of this important synthetic intermediate. By following the computational protocols outlined in this guide, researchers can gain valuable insights into the stability of 4-(1-cyclopentenyl)morpholine, which can inform its synthesis, storage, and application in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enamines — Making Molecules [makingmolecules.com]

- 3. researchgate.net [researchgate.net]

- 4. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility Profile of Morpholine, 4-(1-cyclopenten-1-yl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of Morpholine, 4-(1-cyclopenten-1-yl)-, a derivative of morpholine with significant applications in organic synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on the known properties of its parent compound, morpholine, and general principles of chemical solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine its precise solubility in various organic solvents.

Predicted Solubility of Morpholine, 4-(1-cyclopenten-1-yl)-

The solubility of a compound is largely dictated by its molecular structure, including its polarity and the presence of functional groups capable of interacting with solvent molecules. Morpholine, 4-(1-cyclopenten-1-yl)- possesses a polar morpholine ring containing both an ether and a tertiary amine group, as well as a nonpolar cyclopentenyl group.

The parent compound, morpholine, is known to be miscible with water and a wide array of organic solvents.[1][2][3][4][5] This broad solubility is attributed to the polarity of the morpholine ring and its ability to act as a hydrogen bond acceptor. The introduction of the 1-cyclopenten-1-yl group adds a nonpolar hydrocarbon component to the molecule. While this may slightly decrease its affinity for highly polar solvents like water compared to morpholine, the compound is expected to retain good solubility in a range of common organic solvents.

Based on the principle of "like dissolves like," the following table provides a qualitative prediction of the solubility of Morpholine, 4-(1-cyclopenten-1-yl)- in common organic solvents.

| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Moderately Soluble | The polar morpholine ring can form hydrogen bonds with protic solvents. The nonpolar cyclopentenyl group may reduce solubility in water compared to morpholine. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The compound's overall polarity should align well with the polarity of these solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderately Soluble to Sparingly Soluble | The nonpolar cyclopentenyl group will enhance solubility in nonpolar solvents, while the polar morpholine ring may limit high solubility. |

Experimental Protocol for Determining Qualitative Solubility

To ascertain the actual solubility of Morpholine, 4-(1-cyclopenten-1-yl)-, the following qualitative experimental protocol is recommended. This method is based on visual observation of dissolution.

Materials:

-

Morpholine, 4-(1-cyclopenten-1-yl)-

-

Selected common organic solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, diethyl ether)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of Morpholine, 4-(1-cyclopenten-1-yl)- to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds to ensure thorough interaction between the solute and the solvent.

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not appear to dissolve, and the mixture remains heterogeneous.

-

-

Incremental Solvent Addition (for partially soluble or insoluble results): If the compound is not fully soluble, add another 1 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 5 mL of solvent.

-

Record Observations: Carefully record the observations for each solvent, noting the volume of solvent required for complete dissolution, if applicable.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for Morpholine, 4-(1-cyclopenten-1-yl)- and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility determination of Morpholine, 4-(1-cyclopenten-1-yl)-.

Caption: Workflow for qualitative solubility testing of Morpholine, 4-(1-cyclopenten-1-yl)-.

References

- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 3. Morpholine [drugfuture.com]

- 4. scent.vn [scent.vn]

- 5. Morpholine - Sciencemadness Wiki [sciencemadness.org]

molecular weight and formula of N-(1-Cyclopenten-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-(1-Cyclopenten-1-yl)morpholine, including its molecular characteristics, synthesis, and reactivity. This enamine is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Molecular and Physical Properties

N-(1-Cyclopenten-1-yl)morpholine, also known as 1-morpholinocyclopentene, is an organic compound that belongs to the enamine class. Enamines are characterized by a nitrogen atom bonded to a double bond and are known for their nucleophilic character at the α-carbon.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO | [1][2][3][4][5] |

| Molecular Weight | 153.22 g/mol | [1][2][3][4] |

| CAS Registry Number | 936-52-7 | [1][2][3] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 118-120°C at 10 mmHg | [7] |

| IUPAC Name | 4-(1-Cyclopenten-1-yl)morpholine | [3] |

Synthesis of N-(1-Cyclopenten-1-yl)morpholine

The synthesis of N-(1-Cyclopenten-1-yl)morpholine is a classic example of enamine formation from a ketone (cyclopentanone) and a secondary amine (morpholine). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

This protocol is adapted from a general procedure for the synthesis of enamines from cyclic ketones.[7]

Materials:

-

Cyclopentanone

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Round-bottomed flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a 1-liter round-bottomed flask, combine 1.50 moles of cyclopentanone, 1.80 moles of morpholine, and a catalytic amount (e.g., 1.5 g) of p-toluenesulfonic acid in 300 mL of toluene. An excess of morpholine is used to account for its loss in the aqueous phase during water removal.[7]

-

Attach a water separator and a reflux condenser to the flask.

-

Heat the mixture to boiling. The azeotropic removal of water will commence and should be complete within 4 to 5 hours.

-

Once the theoretical amount of water has been collected, indicating the completion of the reaction, arrange the apparatus for distillation.

-

Distill off the toluene at atmospheric pressure.

-

Reduce the pressure and distill the product, N-(1-Cyclopenten-1-yl)morpholine, which is collected as a colorless liquid.

Note: Enamines are susceptible to hydrolysis, so it is crucial to protect the reaction and the product from moisture.[7]

Caption: Synthesis of N-(1-Cyclopenten-1-yl)morpholine.

Reactivity and Applications in Organic Synthesis

N-(1-Cyclopenten-1-yl)morpholine is a versatile nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the α-carbon of the double bond.[8] This makes it a key reagent in various carbon-carbon bond-forming reactions.

-

Alkylation: Enamines readily react with alkyl halides at the α-carbon. Subsequent hydrolysis of the resulting iminium salt yields an α-alkylated ketone.

-

Acylation: Reaction with acyl halides followed by hydrolysis provides a route to β-diketones.

-

Michael Addition: Enamines can act as nucleophiles in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Caption: Reactivity of N-(1-Cyclopenten-1-yl)morpholine.

Analytical Methods

The analysis of morpholine and its derivatives can be performed using various chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the detection and quantification of morpholine, often after a derivatization step to enhance volatility and stability.[9] For instance, morpholine can be reacted with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative, which is then analyzed by GC-MS.[9] While this specific protocol is for morpholine, similar principles would apply to the analysis of N-(1-Cyclopenten-1-yl)morpholine.

Safety and Handling

N-(1-Cyclopenten-1-yl)morpholine is a flammable liquid and vapor.[3] It is also classified as a skin irritant.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated place and kept cool.[10]

References

- 1. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]

- 2. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]

- 3. 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemeo.com [chemeo.com]

- 6. 1-Morpholino-1-cyclopentene | 936-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Morpholino-1-cyclopentene | 936-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-(1-Cyclopentenyl)morpholine in Stork Enamine Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 4-(1-cyclopentenyl)morpholine in the Stork enamine alkylation reaction. The Stork enamine alkylation is a powerful and versatile method for the α-alkylation and α-acylation of ketones, offering a milder alternative to traditional enolate chemistry.[1][2] These protocols are intended to guide researchers, scientists, and drug development professionals in the effective application of this methodology for the synthesis of substituted cyclopentanone derivatives, which are valuable intermediates in medicinal chemistry and natural product synthesis.

Introduction

The selective functionalization of carbonyl compounds at the α-position is a cornerstone of organic synthesis. The Stork enamine alkylation, developed by Gilbert Stork, provides an efficient and regioselective method for the monoalkylation of ketones and aldehydes.[1] The reaction proceeds through a three-step sequence: (1) formation of an enamine from a carbonyl compound and a secondary amine, (2) nucleophilic attack of the enamine on an electrophile, and (3) hydrolysis of the resulting iminium salt to yield the α-substituted carbonyl compound.[3]

4-(1-Cyclopentenyl)morpholine is a commonly employed enamine derived from cyclopentanone and morpholine. Its utility lies in its moderate reactivity and stability, which allows for controlled reactions with a variety of electrophiles under relatively mild conditions, thus avoiding issues like polyalkylation often encountered with strong bases.[2] This document outlines the synthesis of 4-(1-cyclopentenyl)morpholine and its subsequent application in alkylation, acylation, and Michael addition reactions.

Reaction Mechanism and Workflow

The overall transformation involves the conversion of a ketone to its corresponding enamine, which then acts as a nucleophile. The nucleophilic carbon of the enamine attacks an electrophile, forming a new carbon-carbon bond. Subsequent hydrolysis regenerates the carbonyl group, yielding the α-substituted product.

The mechanism of the alkylation step involves the attack of the π-electrons of the enamine double bond on the electrophile, forming a resonance-stabilized iminium ion.

Experimental Protocols

Protocol 1: Synthesis of 4-(1-Cyclopentenyl)morpholine

This protocol describes the formation of the enamine from cyclopentanone and morpholine. A general method for preparing enamines from secondary aliphatic amines and cyclopentanone has been established.[4]

Materials:

-

Cyclopentanone

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

Procedure:

-

To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude 4-(1-cyclopentenyl)morpholine is then purified by vacuum distillation.

| Reactant/Reagent | Molar Ratio | Typical Scale | Reference |

| Cyclopentanone | 1.0 | 1.50 mol | [4] |

| Morpholine | 1.2 | 1.80 mol | [4] |

| p-Toluenesulfonic acid | ~0.01 | 1.5 g | [4] |

| Toluene | Solvent | 300 mL | [4] |

| Product | Yield: 72-80% | [4] |

Protocol 2: Stork Enamine Alkylation with Alkyl Halides

This protocol details the alkylation of 4-(1-cyclopentenyl)morpholine with a reactive alkyl halide. Activated alkyl halides such as allylic, benzylic, and propargylic halides are excellent electrophiles for this reaction.[5]

Materials:

-

4-(1-Cyclopentenyl)morpholine

-

Alkyl halide (e.g., benzyl bromide, allyl bromide)

-

Anhydrous solvent (e.g., dioxane, acetonitrile, or benzene)

-

Aqueous HCl (for hydrolysis)

-

Ether or other suitable extraction solvent

Procedure:

-

Dissolve 4-(1-cyclopentenyl)morpholine (1.0 eq) in an anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the solution at room temperature. For highly reactive halides, cooling the reaction mixture may be necessary.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC). Reaction times can vary from a few hours to overnight.

-

After completion, add aqueous HCl (e.g., 10%) to the reaction mixture and stir for 1-2 hours to hydrolyze the iminium salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α-alkylated cyclopentanone by column chromatography or distillation.

| Electrophile | Solvent | Temperature | Time | Product | Yield | Reference |

| Methyl Iodide | Dioxane | Room Temp. | 12 h | 2-Methylcyclopentanone | - | [6] |

| Allyl Bromide | Acetonitrile | Reflux | 4 h | 2-Allylcyclopentanone | ~65-75% | General Procedure |

| Benzyl Bromide | Benzene | Reflux | 6 h | 2-Benzylcyclopentanone | ~70-80% | General Procedure |

Protocol 3: Stork Enamine Acylation with Acyl Halides

This protocol describes the acylation of 4-(1-cyclopentenyl)morpholine to form 1,3-dicarbonyl compounds.

Materials:

-

4-(1-Cyclopentenyl)morpholine

-

Acyl halide (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Aqueous HCl (for hydrolysis)

-

Extraction solvent

Procedure:

-

Dissolve 4-(1-cyclopentenyl)morpholine (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl halide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Perform an aqueous workup with HCl to hydrolyze the intermediate and isolate the 1,3-dicarbonyl product, following a similar extraction and purification procedure as in Protocol 2.

| Electrophile | Solvent | Temperature | Time | Product | Yield | Reference |

| Acetyl Chloride | THF | 0 °C to RT | 8 h | 2-Acetylcyclopentanone | - | [6] |

| Benzoyl Chloride | Dioxane | 0 °C to RT | 6 h | 2-Benzoylcyclopentanone | Good | General Procedure |

Protocol 4: Michael Addition to α,β-Unsaturated Carbonyls (Robinson Annulation)

The Stork enamine reaction is highly effective for Michael additions, which can be the first step in a Robinson annulation sequence to form a new six-membered ring.[4]

Materials:

-

4-(1-Cyclopentenyl)morpholine

-

α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)

-

Solvent (e.g., benzene, dioxane)

-

Aqueous HCl (for hydrolysis)

-

Base for cyclization (e.g., sodium methoxide) - for the second step of Robinson annulation.

Procedure for Michael Addition:

-

Dissolve 4-(1-cyclopentenyl)morpholine (1.0 eq) in a suitable solvent.

-

Add the α,β-unsaturated carbonyl compound (1.0 eq).

-

Heat the mixture to reflux for several hours to overnight.

-

After the Michael addition is complete, hydrolyze the iminium salt with aqueous HCl as described in Protocol 2 to yield the 1,5-dicarbonyl compound.

Procedure for subsequent Robinson Annulation: 5. To achieve the annulated product, the intermediate 1,5-dicarbonyl is typically treated with a base (e.g., sodium methoxide in methanol) to induce an intramolecular aldol condensation, followed by dehydration to form the α,β-unsaturated cyclic ketone.

| Electrophile | Solvent | Temperature | Time | Product (after hydrolysis) | Yield | Reference |

| Methyl Vinyl Ketone | Benzene | Reflux | 24 h | 2-(3-Oxobutyl)cyclopentanone | Moderate | [3] |

| Acrylonitrile | Acetonitrile | Reflux | 20 h | 2-(2-Cyanoethyl)cyclopentanone | Good | General Procedure |

Conclusion

The use of 4-(1-cyclopentenyl)morpholine in the Stork enamine alkylation offers a reliable and versatile strategy for the synthesis of α-substituted cyclopentanones. The mild reaction conditions and high regioselectivity make it a valuable tool in organic synthesis, particularly in the context of drug discovery and the preparation of complex molecular architectures. The protocols provided herein serve as a comprehensive guide for the practical application of this important transformation.

References

- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. benchchem.com [benchchem.com]

Application of Morpholine, 4-(1-cyclopenten-1-yl)- Derivatives in the Seminal Total Synthesis of (±)-Cedrene

Introduction

Morpholine, 4-(1-cyclopenten-1-yl)- and its derivatives are pivotal intermediates in the realm of natural product synthesis, primarily serving as electron-rich nucleophiles in carbon-carbon bond-forming reactions. Their utility is famously showcased in the groundbreaking total synthesis of the tricyclic sesquiterpene (±)-cedrene, a complex natural product isolated from cedarwood oil. This landmark achievement by Gilbert Stork in 1955 was one of the early and elegant applications of the enamine alkylation reaction, now famously known as the Stork enamine synthesis. This application note details the strategic use of a cyclopentanone-derived morpholine enamine in the construction of the cedrene framework, providing protocols and a logical workflow for this classic synthesis.[1][2][3]

Core Concept: The Stork Enamine Alkylation

The Stork enamine synthesis provides a powerful and milder alternative to traditional enolate chemistry for the α-alkylation and α-acylation of aldehydes and ketones.[4][5] Enamines, formed by the condensation of a carbonyl compound with a secondary amine like morpholine, act as nucleophiles at the β-carbon. This nucleophilicity allows for reactions with a variety of electrophiles, including alkyl halides and Michael acceptors.[5][6] The resulting iminium salt intermediate is then readily hydrolyzed under acidic conditions to regenerate the carbonyl group, now bearing a new substituent at the α-position.[4][7][8]

Application in the Total Synthesis of (±)-Cedrene

The total synthesis of (±)-cedrene by Stork and colleagues represents a masterful application of the enamine strategy to construct a complex, stereochemically rich natural product. The key transformation involved the reaction of an enamine derived from a substituted cyclopentanone with methyl vinyl ketone, a Michael acceptor. This reaction set the stage for a subsequent intramolecular aldol reaction to forge the characteristic tricyclic skeleton of cedrene.

The logical workflow for this synthetic approach can be visualized as follows:

Figure 1: Logical workflow for the Stork total synthesis of (±)-Cedrene.

Experimental Protocols

The following are generalized experimental protocols for the key steps involving the morpholine enamine in the synthesis of (±)-cedrene, based on the established principles of the Stork enamine reaction.

1. Formation of the Morpholine Enamine

The initial step is the formation of the enamine from the corresponding cyclopentanone derivative and morpholine.

-

Reaction: A solution of the cyclopentanone derivative (1.0 eq.), morpholine (1.2-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.) in a suitable solvent such as toluene or benzene is heated at reflux.

-

Work-up: Water is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by a suitable method (e.g., TLC or GC) until the starting ketone is consumed. The solvent is then removed under reduced pressure, and the crude enamine is typically used in the next step without further purification.